molecular formula C16H16F3N3O2 B6462462 4-methyl-1-({1-[3-(trifluoromethoxy)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole CAS No. 2549027-56-5

4-methyl-1-({1-[3-(trifluoromethoxy)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole

Cat. No.: B6462462
CAS No.: 2549027-56-5
M. Wt: 339.31 g/mol
InChI Key: CFOWCSPWBKJRDC-UHFFFAOYSA-N
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Description

The compound 4-methyl-1-({1-[3-(trifluoromethoxy)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole features a pyrazole core substituted at position 4 with a methyl group. At position 1, the nitrogen is functionalized with an azetidin-3-ylmethyl group, which is further substituted by a 3-(trifluoromethoxy)benzoyl moiety.

Properties

IUPAC Name

[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]-[3-(trifluoromethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3O2/c1-11-6-20-22(7-11)10-12-8-21(9-12)15(23)13-3-2-4-14(5-13)24-16(17,18)19/h2-7,12H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFOWCSPWBKJRDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CN(C2)C(=O)C3=CC(=CC=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole-Pyrazole Hybrids ()

Compounds such as 4-(phenoxymethyl)-1-{1-[3-(trifluoromethoxy)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole (BG13967) (C₂₀H₁₇F₃N₄O₃) share the azetidine and trifluoromethoxybenzoyl motifs but replace the pyrazole core with a triazole. Key differences include:

  • Core Heterocycle : Triazoles (three nitrogen atoms) vs. pyrazoles (two nitrogen atoms). Triazoles may exhibit stronger dipole interactions but reduced lipophilicity.
  • Substituents: BG13967 includes a phenoxymethyl group, which could enhance solubility but reduce membrane permeability compared to the methyl group in the target compound .
  • Synthesis : Both classes employ copper-catalyzed azide-alkyne cycloaddition (CuAAC), with yields ~60% for triazole hybrids .
Table 1: Triazole-Pyrazole Hybrid Comparison
Compound Core Structure Key Substituents Molecular Formula Yield
Target Compound Pyrazole Methyl, azetidinyl-benzoyl C₁₈H₁₉F₃N₄O₂* N/A
BG13967 Triazole Phenoxymethyl, azetidinyl-benzoyl C₂₀H₁₇F₃N₄O₃ N/A
21gd Triazole-Pyrazole Benzonitrile, methyl C₁₉H₁₄N₆ 61%

*Estimated based on structural analysis.

Pyrrolone Derivatives ()

3-Hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-5-(4-trifluoromethoxy-phenyl)-1,5-dihydro-pyrrol-2-one (23) (C₂₂H₂₁F₃NO₅) shares the trifluoromethoxyphenyl group but features a pyrrolone core. Key distinctions:

  • Electrophilic Reactivity : The α,β-unsaturated ketone in pyrrolones may participate in covalent binding with targets, unlike the pyrazole core.
  • Synthetic Yield : 32% for compound 23, suggesting greater synthetic complexity compared to pyrazole derivatives .

Azetidine-Containing Pyrazoles ()

4-((3-(2-Fluoro-6-methoxyphenoxy)azetidin-1-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole (C₂₁H₂₁FN₄O₂) shares the azetidinylmethyl-pyrazole scaffold but substitutes the benzoyl group with a fluoro-methoxyphenoxy moiety.

  • Substituent Effects : The fluorine atom increases metabolic stability, while the methoxy group enhances solubility. The absence of a benzoyl group may reduce aromatic π-stacking interactions .

Kinase-Targeting Compounds ()

The 4-anilinoquinazoline series (e.g., 3-(2-aminoquinazolin-6-yl)-4-methyl-1-[3-(trifluoromethyl)phenyl]pyridine-2(1H)-one) shares the trifluoromethyl group but employs a quinazoline core.

  • Binding Interactions : Quinazolines often target ATP-binding pockets in kinases. The pyrazole-azetidine scaffold in the target compound may offer alternative binding modes due to its smaller size and rigidity .

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